molecular formula C8H4ClNO2S B1590190 6-Chlorobenzo[d]thiazole-2-carboxylic acid CAS No. 3622-03-5

6-Chlorobenzo[d]thiazole-2-carboxylic acid

Cat. No. B1590190
CAS RN: 3622-03-5
M. Wt: 213.64 g/mol
InChI Key: FXZTXJYJMOJSBU-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of 6-Chlorobenzo[d]thiazole-2-carboxylic acid and its derivatives has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Chemical Reactions Analysis

6-Chlorobenzo[d]thiazole-2-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Physical And Chemical Properties Analysis

6-Chlorobenzo[d]thiazole-2-carboxylic acid is a solid at room temperature . Its IUPAC name is 6-chloro-1,3-benzothiazole-2-carboxylic acid, and its molecular weight is 214.65 .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

6-Chlorobenzo[d]thiazole-2-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents . These compounds are designed to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The research suggests that some derivatives exhibit significant anti-inflammatory and analgesic activities with lower gastrointestinal irritation compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Derivatives of 6-Chlorobenzo[d]thiazole-2-carboxylic acid have been investigated for their antimicrobial properties. These compounds have shown activity against Gram-positive bacteria, indicating their potential use in combating bacterial infections .

Synthesis of Heterocyclic Compounds

6-Chlorobenzo[d]thiazole-2-carboxylic acid: is used in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and triazolo-thiadiazoles. These compounds have diverse pharmacological activities and can serve as a basis for developing new therapeutic agents .

Antitumor and Cytotoxic Drug Development

Thiazole derivatives, including those derived from 6-Chlorobenzo[d]thiazole-2-carboxylic acid , have been explored for their antitumor and cytotoxic activities. These compounds are part of ongoing research to develop new cancer treatments with lesser side effects .

Neuroprotective Agents

Research has indicated that thiazole derivatives can act as neuroprotective agents. This opens up possibilities for using 6-Chlorobenzo[d]thiazole-2-carboxylic acid derivatives in the treatment of neurodegenerative diseases .

Inhibitors of K1 Capsule Formation in Bacteria

6-Chlorobenzo[d]thiazole-2-carboxylic acid: has been used to synthesize compounds that inhibit K1 capsule formation in uropathogenic Escherichia coli. This application is particularly relevant in preventing bacterial infections that are resistant to conventional treatments .

Safety and Hazards

The safety data sheet (SDS) for 6-Chlorobenzo[d]thiazole-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZTXJYJMOJSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551753
Record name 6-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzo[d]thiazole-2-carboxylic acid

CAS RN

3622-03-5
Record name 6-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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